REACTION_CXSMILES
|
[CH:1](=[C:8]1[CH2:12][CH:11]([CH3:13])[O:10][C:9]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]>[Pd].C(O)C>[CH2:1]([CH:8]1[CH2:12][CH:11]([CH3:13])[O:10][C:9]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)=C1C(OC(C1)C)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled into the mixture over a 12 hour period
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)C1C(OC(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.95 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |